molecular formula C12H22ClNO2S B1222085 Sulfamoyl chloride, dicyclohexyl- CAS No. 99700-74-0

Sulfamoyl chloride, dicyclohexyl-

Cat. No. B1222085
CAS RN: 99700-74-0
M. Wt: 279.83 g/mol
InChI Key: VWNQGADNXRISFS-UHFFFAOYSA-N
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Description

“Sulfamoyl chloride, dicyclohexyl-” is a chemical compound with the CAS number 99700-74-0. It is used in various applications, including organic synthesis and pharmaceutical synthesis . The molecular formula of this compound is C12H22ClNO2S, and it has a molecular weight of 279.83 g/mol.


Synthesis Analysis

The synthesis of sulfamoyl-based compounds has been a topic of interest in recent years. A study discusses the generation and precise control of sulfonyl radicals, which are key intermediates in the synthesis of sulfonates and sulfonamides . Another research paper presents a synthetic strategy toward N-acyl sulfamates, where fluorosulfates were used to construct the sulfamate core .


Molecular Structure Analysis

The molecular structure of sulfamoyl-based compounds is a topic of ongoing research. A study on the synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry discusses the influence of the molecular structure of the monomers on the properties of the resulting polymers .


Chemical Reactions Analysis

Sulfamoyl-based compounds participate in various chemical reactions. For instance, a study discusses the generation and precise control of sulfonyl radicals, which are key intermediates in the synthesis of sulfonates and sulfonamides .

Safety And Hazards

“Sulfamoyl chloride, dicyclohexyl-” is considered hazardous. It is classified under various hazard categories, including acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and serious eye damage .

Future Directions

The future of sulfamoyl-based compounds is promising. They have potential applications in various fields, including medicinal chemistry, material science, and synthetic chemistry . Recent advances in the development of sulfamoyl-based hepatitis B virus nucleocapsid assembly modulators highlight the potential of these compounds in the field of medicinal chemistry . Another study discusses the potential of sulfamoyl groups to be developed into essential components of a well-suited combination therapy .

properties

IUPAC Name

N,N-dicyclohexylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNQGADNXRISFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70912525
Record name Dicyclohexylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamoyl chloride, dicyclohexyl-

CAS RN

99700-74-0
Record name N-Chlorosulfonyl dicyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099700740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclohexylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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